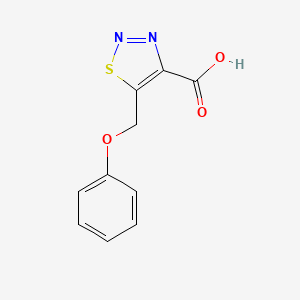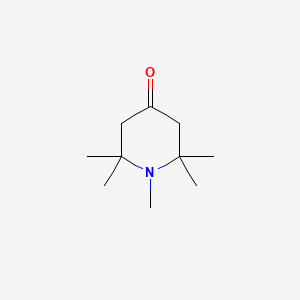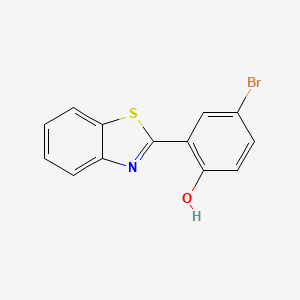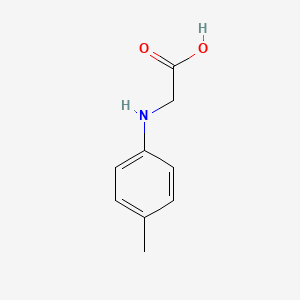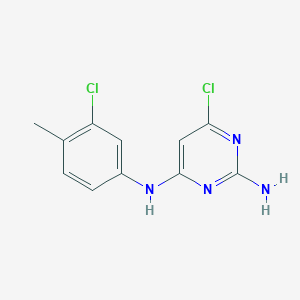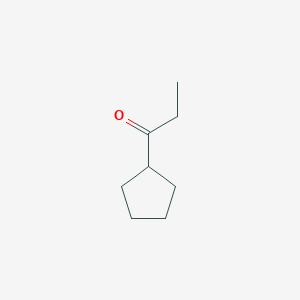
cis-Propenylbenzene
Vue d'ensemble
Description
Cis-Propenylbenzene, also known as (Z)-1-Phenylpropene, is a hydrocarbon compound . It is a colorless liquid noted for its sweet, aromatic scent . It serves multiple roles in industrial applications, being used as a solvent, a lubricant, and a starting material for the synthesis of other compounds .
Synthesis Analysis
Cis-Propenylbenzene is a precursor in the synthesis of diverse compounds like polymers, drugs, and dyes . It has been studied in the context of hydrogenation and isomerization over a 1% Pt/alumina catalyst . The synthesis references can be found in Synthetic Communications, 14, p. 377, 1984 DOI: 10.1080/00397918408062837 and Synthesis, p. 784, 1975 .Molecular Structure Analysis
The molecular formula of cis-Propenylbenzene is C9H10 . It has a molecular weight of 118.1757 . The IUPAC Standard InChI is InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- .Chemical Reactions Analysis
The hydrogenation and isomerization of cis-Propenylbenzene have been investigated . When reacted individually, the cis-isomer gave the fastest rate of hydrogenation . All isomers gave high selectivity to phenylpropane, with isomerization controlled by thermodynamic constraints .Physical And Chemical Properties Analysis
Cis-Propenylbenzene has a boiling point of 175 ºC . It contains a total of 19 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique
Chemical Synthesis
cis-beta-Methylstyrene is often used in chemical synthesis due to its unique structure and reactivity . It can participate in various reactions to form new compounds, making it a valuable tool in the development of new materials and pharmaceuticals .
Polymerization
This compound can undergo polymerization reactions to form polymers with specific properties. These polymers can be used in a variety of applications, from materials science to biomedical research .
Development of New Catalysts
cis-beta-Methylstyrene can also be used in the development of new catalysts. Researchers can study its reactivity and interaction with other compounds to design more efficient and selective catalysts .
Study of Reaction Mechanisms
The unique reactivity of cis-beta-Methylstyrene makes it an excellent tool for studying reaction mechanisms. By observing how this compound reacts under different conditions, researchers can gain insights into the fundamental processes that drive chemical reactions .
Production of Cyclobutanes
According to a research paper, cis-beta-Methylstyrene has been used in the production of cyclobutanes, a type of chemical compound that is a ubiquitous structural motif in natural products and bioactive molecules .
Use in Oxidation Reactions
cis-beta-Methylstyrene can be used in oxidation reactions. For example, it has been used in research exploring the oxidation of C-C π-bonds, which are synthetically useful reactive intermediates for C–C and C–X bond formation .
Mécanisme D'action
The mechanism of action of cis-Propenylbenzene in chemical reactions is complex and sensitive to surface structure . Competitive hydrogenation revealed that allylbenzene adsorbed on a different site from cis-Propenylbenzene and trans-β-methylstyrene and that allylbenzene inhibited hydrogenation of the other two isomers .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-KXFIGUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880652 | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-beta-Methylstyrene | |
CAS RN |
766-90-5 | |
| Record name | beta-Methylstyrene, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Propenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(Z)-prop-1-enyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLSTYRENE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the stereochemical outcomes of reactions involving cis-propenylbenzene and carbethoxynitrene or 2,4-dinitrobenzenesulphenylnitrene?
A1: Research indicates that both carbethoxynitrene and 2,4-dinitrobenzenesulphenylnitrene exhibit stereospecific addition to cis-propenylbenzene [, ]. Carbethoxynitrene, generated from ethyl azidoformate, forms an aziridine intermediate. The ring-opening of this aziridine proceeds with inversion of configuration at the phenyl-substituted carbon in dry acetic acid []. In contrast, the reaction in aqueous acetic acid results in a loss of stereospecificity []. For 2,4-dinitrobenzenesulphenylnitrene, generated by oxidation of the corresponding sulphenamide, the stereospecificity suggests an equilibrium between singlet and triplet nitrene spin states. Interestingly, the addition of the triplet state to cis-propenylbenzene appears to be reversible [].
Q2: Can anodic oxidation be used to selectively synthesize cis-propenylbenzene derivatives?
A2: Yes, research suggests that anodic oxidation can be employed for the selective synthesis of cis-propenylbenzene derivatives []. This method demonstrates selectivity towards the oxidation of trans-methoxylated propenylbenzenes, providing a useful approach for obtaining pure cis-propenylbenzene derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

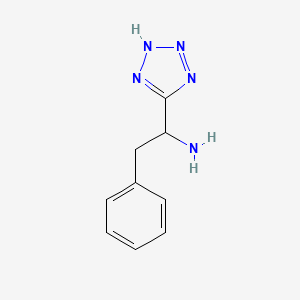
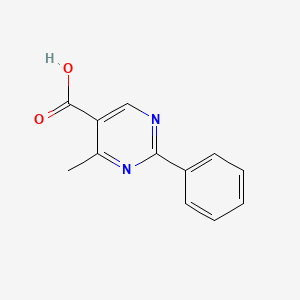
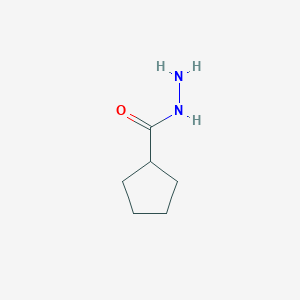
![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
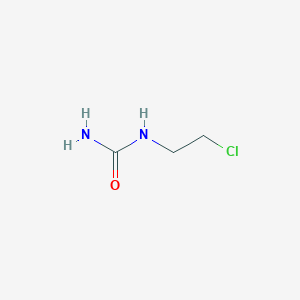
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)
